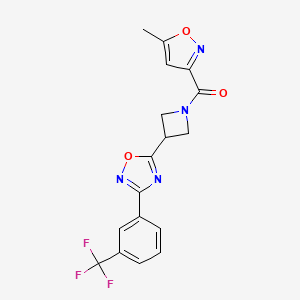

![molecular formula C20H25N5O4 B2427066 2-(3-(2,3-二氢苯并[b][1,4]二噁英-6-基)-2-氧代咪唑烷-1-基)-N-(2-(3,5-二甲基-1H-吡唑-1-基)乙基)乙酰胺 CAS No. 1286703-95-4](/img/structure/B2427066.png)

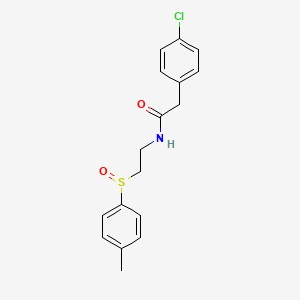

2-(3-(2,3-二氢苯并[b][1,4]二噁英-6-基)-2-氧代咪唑烷-1-基)-N-(2-(3,5-二甲基-1H-吡唑-1-基)乙基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide” is a complex organic molecule. It contains a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety, which is a type of heterocyclic compound . This compound is related to α2-Adrenoceptor subtype C (alpha-2C) antagonists, which are used in the treatment and/or prophylaxis of sleep-related breathing disorders .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For example, 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride was synthesized using 2,3-dihydroxybenzoic acid as the initial material. The process involved alkylation of the phenolic hydroxyl group, azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification .科学研究应用

Immunomodulation

The compound’s structure suggests potential immunomodulatory effects. Researchers have investigated its role in modulating immune responses, particularly in diseases where immune dysregulation plays a crucial role. Further studies are needed to elucidate its mechanism of action and therapeutic potential .

Treatment of Sleep-Related Breathing Disorders

2,3-Dihydrobenzo[b][1,4]dioxin-6-yl: derivatives have been explored as α2-Adrenoceptor subtype C (alpha-2C) antagonists. Specifically, 2,3-dihydrobenzo[b][1,4]dioxin-2-ylmethyl)piperazin-1-yl derivatives show promise in treating sleep-related breathing disorders, including obstructive and central sleep apneas as well as snoring .

Blue-Emissive Materials

The compound’s unique structure, incorporating a dihydrobenzo[b][1,4]dioxin moiety, makes it interesting for designing blue-emissive materials. Researchers have synthesized related phenanthroimidazole-functionalized molecules, which could find applications in optoelectronics and displays .

B-Raf Inhibition

Two series of novel 2,3-dihydrobenzo[b][1,4]dioxin-containing 4,5-dihydro-1H-pyrazole derivatives have been evaluated for their B-Raf inhibitory activity. These compounds may hold promise in cancer therapy, particularly in targeting B-Raf kinase pathways .

Large-Scale Synthesis

The synthetic route for this compound involves alkylation, azidation, Curtius rearrangement, hydrolysis, and salification. Proper choice of solvent and reaction temperature can enhance yield and purity, making it suitable for large-scale preparation .

作用机制

Mode of Action

Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions .

Biochemical Pathways

The compound’s impact on biochemical pathways is currently unknown. Given the complexity of biochemical networks, the compound could potentially influence multiple pathways depending on its specific targets .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. These effects would depend on the compound’s specific targets and the downstream cellular responses elicited by target modulation .

属性

IUPAC Name |

2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O4/c1-14-11-15(2)25(22-14)6-5-21-19(26)13-23-7-8-24(20(23)27)16-3-4-17-18(12-16)29-10-9-28-17/h3-4,11-12H,5-10,13H2,1-2H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OADQHQDQYSKCEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)CN2CCN(C2=O)C3=CC4=C(C=C3)OCCO4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1,7-dimethyl-2,4-dioxo-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2426985.png)

![4-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2426988.png)

![N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]but-2-ynamide](/img/structure/B2426992.png)

![2-Phenyl-6H-pyrimido[4,5-d]pyrimidin-5-one](/img/structure/B2426998.png)

![(5-Bromofuran-2-yl)(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2427001.png)